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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B15545157 Get Quote

This guide provides a detailed comparison of YX-2-107, a Proteolysis Targeting Chimera

(PROTAC), against conventional kinase inhibitors, with a focus on its selectivity, cross-

reactivity, and mechanism of action. Experimental data and protocols are presented to support

the findings, offering valuable insights for researchers in oncology and drug development.

Introduction to YX-2-107
YX-2-107 is a potent and selective PROTAC designed to target Cyclin-Dependent Kinase 6

(CDK6) for degradation.[1][2] Unlike traditional small molecule inhibitors that only block the

kinase activity of a target protein, YX-2-107 facilitates the recruitment of the Cereblon (CRBN)

E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the

proteasome.[3][4][5] This dual mechanism of action—inhibiting kinase function and eliminating

the protein scaffold—offers a promising therapeutic strategy for cancers dependent on CDK6,

such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[3][4][6]

Selectivity and Potency Profile: YX-2-107 vs.
Palbociclib
YX-2-107 demonstrates a unique profile by combining potent kinase inhibition with preferential

degradation of CDK6 over the closely related CDK4. This section compares its activity to

Palbociclib, a well-established dual CDK4/6 enzymatic inhibitor.

Table 1: In Vitro Kinase Inhibition Profile
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Compound Target IC50 (nM)

YX-2-107 CDK6 4.4[4][5][7]

CDK4 0.69[4][5][7]

Palbociclib CDK6 9.5[7]

CDK4 11[7]

Table 2: Cellular Degradation Profile

Compound Target Protein Cell Line Parameter Value (nM)

YX-2-107 CDK6
BV173 (Ph+

ALL)
DC50 ~4[4][5]

CDK4
BV173 (Ph+

ALL)
Degradation

Minimal

degradation

observed[7]

Palbociclib CDK6 / CDK4
BV173 (Ph+

ALL)
Degradation

Does not induce

degradation; may

increase CDK6

expression[7]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. DC50: The half-maximal degradation

concentration, the concentration of a degrader at which 50% of the target protein is degraded.

Mechanism of Action and Signaling Pathway
YX-2-107 exerts its effect by hijacking the cell's natural protein disposal system. As a PROTAC,

it acts as a molecular bridge, bringing the CDK6 protein into close proximity with the CRBN E3

ligase. This induced proximity triggers the transfer of ubiquitin molecules to CDK6, marking it

for destruction by the proteasome. This degradation-based approach is more effective than

simple inhibition in suppressing Ph+ ALL, as it addresses both the kinase-dependent and

kinase-independent functions of CDK6.[4][7]
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The primary downstream effect of CDK6 inhibition or degradation is the suppression of

Retinoblastoma (RB) protein phosphorylation.[1][2][3] Hypophosphorylated RB remains active

and binds to the E2F transcription factor, preventing the expression of genes required for the

G1 to S phase transition in the cell cycle. This leads to cell cycle arrest and an inhibition of

cancer cell proliferation.[6][7] YX-2-107 has also been shown to inhibit the expression of

FOXM1, another key regulator of cell cycle progression.[1][2][7]
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Caption: YX-2-107 mediated degradation of CDK6, preventing RB phosphorylation and halting
cell cycle progression.

Experimental Protocols
In Vitro Kinase Inhibition Assay
To determine the IC50 values, kinase activity is measured by quantifying the phosphorylation of

a substrate.

Assay Principle: Luminescence-based assays that measure ATP consumption (e.g., Kinase-

Glo®) are commonly used for their high-throughput and non-radioactive nature.[8]

Procedure:

Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with the

substrate (e.g., a peptide derived from RB protein) and ATP.

Serial dilutions of YX-2-107 or a comparator compound are added to the reaction wells.

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

A kinase detection reagent is added, which stops the enzymatic reaction and measures

the remaining ATP via a luciferase-luciferin reaction.

Luminescence is measured using a plate reader. The signal is inversely proportional to

kinase activity.

IC50 values are calculated by plotting the percent inhibition against the log concentration

of the compound.

Cellular Protein Degradation Assay (Western Blot)
To assess the degradation of CDK6 and CDK4 in cells.

Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured in appropriate media.[6]

[7]
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Treatment: Cells are treated with various concentrations of YX-2-107 (e.g., 0 to 1000 nM) for

a specific duration (e.g., 4, 24, or 48 hours).[6]

Lysis: After treatment, cells are harvested and lysed to extract total proteins.

Quantification: Protein concentration is determined using a standard method (e.g., BCA

assay).

Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by

size using SDS-PAGE and then transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for CDK6, CDK4, and a loading control (e.g., β-actin). Subsequently, it is incubated

with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

Detection: The signal is detected using a chemiluminescent substrate, and the band

intensities are quantified using densitometry software. The level of the target protein is

normalized to the loading control.
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Caption: Generalized workflow of PROTAC-mediated protein degradation.

In Vivo Efficacy
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Animal studies have demonstrated the bioavailability and pharmacological activity of YX-2-107.

In mouse xenograft models using Ph+ ALL cells, treatment with YX-2-107 led to a marked

suppression of the leukemia burden.[4][7] The efficacy was found to be comparable, and in

some cases superior, to that of the CDK4/6 inhibitor Palbociclib.[5][7][9] Notably, YX-2-107 was

also effective against tyrosine kinase inhibitor (TKI)-resistant Ph+ ALL models, highlighting its

potential to overcome certain forms of drug resistance.[4]

Table 3: Summary of In Vivo Effects in Ph+ ALL Xenograft Models

Parameter YX-2-107 Palbociclib

Leukemia Burden Marked suppression[5][7] Significant suppression[7]

CDK6 Levels in Tumors Preferential degradation[4][7] Upregulation observed[7]

Downstream Markers (p-RB,

FOXM1)
Suppressed[1][4] Suppressed[7]

Effect on S-Phase Cells Significant inhibition[1][7] Significant inhibition[7]

Efficacy in TKI-Resistant

Models
Highly effective[4] Not specified

Conclusion
YX-2-107 represents a next-generation therapeutic agent that distinguishes itself from

traditional kinase inhibitors through its dual mechanism of action. By inducing the selective

degradation of CDK6, it offers a more profound and sustained suppression of the target's

function compared to occupancy-driven inhibitors like Palbociclib. The data indicates a strong

selectivity for degrading CDK6 over CDK4 in a cellular context, despite potent in vitro inhibition

of both kinases. This preferential degradation translates to potent anti-leukemic activity in

preclinical models, including those resistant to other therapies. These findings underscore the

potential of YX-2-107 as a valuable tool for cancer research and a promising candidate for the

treatment of CDK6-dependent malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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